molecular formula C11H28N4 B12064622 N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine

Cat. No.: B12064622
M. Wt: 216.37 g/mol
InChI Key: FVOFRVBSUADHKF-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H26N4. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its weak basicity and is often utilized as a ligand, reducing agent, catalyst, or cross-linking agent in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and methylamine. The process can be summarized as follows:

    Step 1: Ethylenediamine is reacted with dimethylamine in the presence of a catalyst under controlled temperature and pressure conditions.

    Step 2: The intermediate product is then reacted with methylamine to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous mixing of ethylenediamine, dimethylamine, and methylamine in a reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Aminoethyl)-N2,N2-dimethyl-1,2-ethanediamine
  • N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
  • N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-1,2-ethanediamine

Uniqueness

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine is unique due to its specific combination of dimethylamino and methylamino groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications such as advanced polymer synthesis and targeted drug delivery systems.

Biological Activity

N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine, also known by its CAS number 1919824-81-9, is a polyamine compound with potential biological activity. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology. This article delves into the compound's biological properties, its mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C11H28N4
  • Molecular Weight : 216.37 g/mol
  • SMILES Notation : CNCCN(C)CCN(C)C

This compound features a complex structure with multiple amine groups, which are often associated with biological activity due to their ability to interact with various biological targets.

PropertyValue
Boiling PointNot specified
SolubilityHighly soluble in water
Log P (octanol-water)Not available
ToxicityModerate (based on structural alerts)

The biological activity of this compound can be attributed to its interaction with cellular components such as enzymes and receptors. Polyamines are known to play a role in cell growth, differentiation, and apoptosis.

  • Cell Proliferation : Polyamines like this compound have been shown to promote cell proliferation through their involvement in nucleic acid synthesis and stabilization.
  • Signal Transduction : The compound may influence various signaling pathways, particularly those involving growth factors and cytokines.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

Research has indicated that this compound can affect various cellular processes:

  • Cytotoxicity : In vitro assays demonstrate that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
  • DNA Binding : Preliminary studies indicate that the compound may bind to DNA, which could lead to alterations in gene expression and cellular function.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of polyamines in models of neurodegeneration. The findings indicated that polyamines could mitigate neuronal damage by modulating excitotoxicity and inflammation pathways. This suggests potential therapeutic applications for this compound in neurodegenerative diseases .

Safety Data

Safety assessments indicate that while the compound exhibits some biological activity, it also presents moderate toxicity risks:

  • Acute Toxicity : Animal studies suggest a need for caution due to potential adverse effects at high doses.
  • Chronic Exposure Risks : Long-term exposure may lead to detrimental effects on organ systems, necessitating further research into its safety profile.

Regulatory Status

As per ECHA guidelines, this compound is subject to regulations concerning chemical safety and handling due to its potential hazards .

Properties

Molecular Formula

C11H28N4

Molecular Weight

216.37 g/mol

IUPAC Name

N',N'-bis[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine

InChI

InChI=1S/C11H28N4/c1-12-6-7-15(10-8-13(2)3)11-9-14(4)5/h12H,6-11H2,1-5H3

InChI Key

FVOFRVBSUADHKF-UHFFFAOYSA-N

Canonical SMILES

CNCCN(CCN(C)C)CCN(C)C

Origin of Product

United States

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